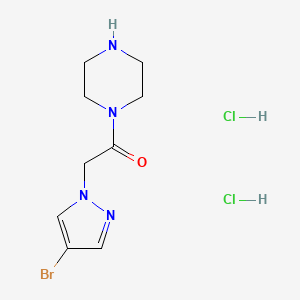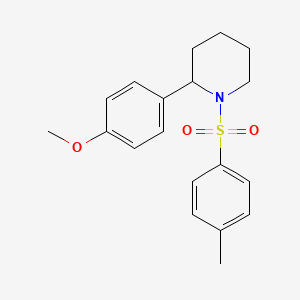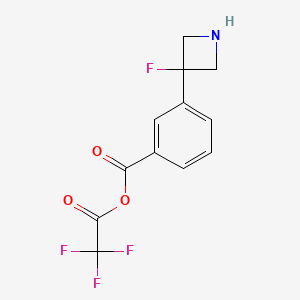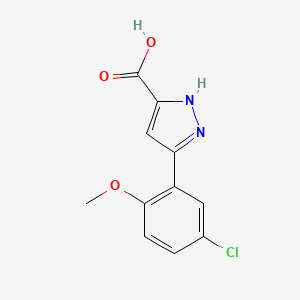
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated pyrazole ring and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Piperazine Moiety: The brominated pyrazole is reacted with piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage through a condensation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The ethanone moiety can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Condensation Reactions: Acylating agents (e.g., acetic anhydride, benzoyl chloride), catalysts (e.g., Lewis acids), and solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can produce a range of ethanone-linked compounds.
Applications De Recherche Scientifique
2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring and piperazine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a methyl group instead of bromine.
2-(4-Fluoro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(4-Bromo-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone dihydrochloride lies in its brominated pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it a valuable molecule for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15BrCl2N4O |
|---|---|
Poids moléculaire |
346.05 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C9H13BrN4O.2ClH/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13;;/h5-6,11H,1-4,7H2;2*1H |
Clé InChI |
MBSPZYNYVFFPTL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)CN2C=C(C=N2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R)-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11816851.png)



![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)





![acetyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate;acetate](/img/structure/B11816929.png)
